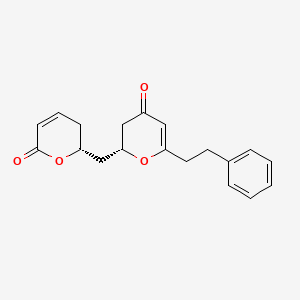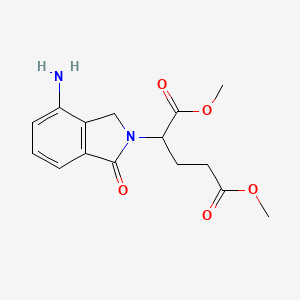
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate is a chemical compound with the molecular formula C15H18N2O5. It is known for its role as an impurity in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma and myelodysplastic syndromes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate typically involves the reaction of phthalic anhydride with amino acids under controlled conditions. The reaction proceeds through the formation of an intermediate isoindolinone, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted isoindolinones .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in lenalidomide synthesis, it is crucial for quality control and regulatory compliance.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate involves its interaction with various molecular targets. It can act as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A derivative of thalidomide, used in the treatment of multiple myeloma.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another thalidomide derivative with similar therapeutic applications.
Uniqueness
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate is unique due to its specific structure and role as an impurity in lenalidomide synthesis. Its presence and concentration are critical for ensuring the quality and efficacy of the final pharmaceutical product .
Eigenschaften
Molekularformel |
C15H18N2O5 |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
dimethyl 2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C15H18N2O5/c1-21-13(18)7-6-12(15(20)22-2)17-8-10-9(14(17)19)4-3-5-11(10)16/h3-5,12H,6-8,16H2,1-2H3 |
InChI-Schlüssel |
OZFCFEHMEDACEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(C(=O)OC)N1CC2=C(C1=O)C=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)

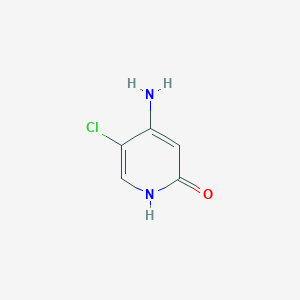

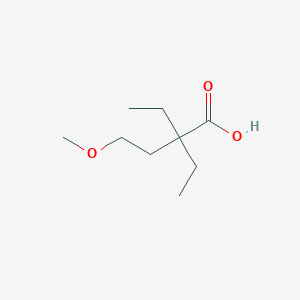

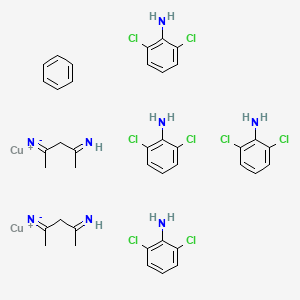

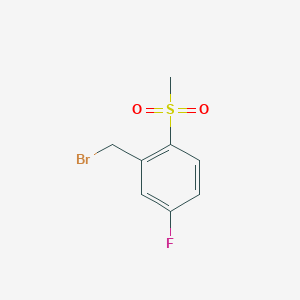
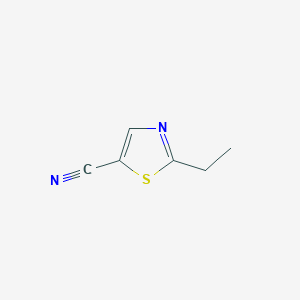
![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)

